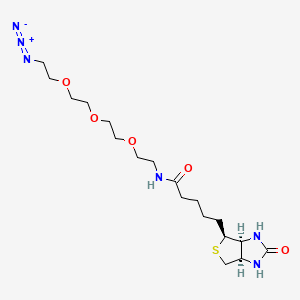

Biotin-PEG3-Azide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Biotin-PEG3-Azide is a compound that combines biotin, a vitamin essential for various metabolic processes, with a polyethylene glycol (PEG) spacer and an azide group. This compound is widely used in bioconjugation and click chemistry applications due to its ability to form stable triazole linkages with alkyne-containing molecules. The PEG spacer enhances the solubility of the compound in aqueous media, making it suitable for various biological applications .

Mecanismo De Acción

Target of Action

Biotin-PEG3-Azide is a biotinylation reagent that primarily targets molecules containing alkyne groups . It can also interact with molecules containing DBCO or BCN groups . The primary role of this compound is to facilitate the introduction of biotin into these target molecules.

Mode of Action

This compound operates through a mechanism known as click chemistry . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . This reaction results in the formation of a stable triazole linkage . Additionally, a strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the biotinylation of target molecules . This can facilitate various biological processes, such as protein localization and cell signaling. The specific effects would depend on the nature of the target molecules and the biological context in which they operate.

Análisis Bioquímico

Biochemical Properties

Biotin-PEG3-Azide reacts with terminal alkynes via a copper-catalyzed click reaction, strained cyclooctynes (e.g. This enables efficient and specific conjugation of derivatized molecules in biological samples .

Cellular Effects

The cellular effects of this compound are primarily observed through its role in the detection of cellular alkyne cholesterol analogs via click chemistry . After incubation with a fluorescent streptavidin-conjugate, it can be visualized using fluorescence microscopy .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with alkynes to form a stable triazole linkage .

Temporal Effects in Laboratory Settings

Its stability and non-cleavable nature suggest that it may have long-term effects on cellular function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Biotin-PEG3-Azide is typically synthesized through a multi-step process involving the conjugation of biotin with a PEG spacer and the subsequent introduction of an azide group. The synthesis begins with the activation of biotin, followed by the attachment of the PEG spacer through an amide bond formation.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated synthesis platforms. These platforms ensure high purity and yield by optimizing reaction conditions such as temperature, solvent, and reaction time. The compound is then purified using techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions

Biotin-PEG3-Azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are bioorthogonal, meaning they do not interfere with biological processes .

Common Reagents and Conditions

CuAAC Reaction: This reaction requires a copper catalyst, typically copper(I) sulfate, and a reducing agent like sodium ascorbate.

SPAAC Reaction: This reaction does not require a copper catalyst and is performed using cyclooctyne derivatives.

Major Products

The major product of these reactions is a stable triazole linkage between this compound and the alkyne-containing molecule. This linkage is highly stable and resistant to hydrolysis, making it ideal for various bioconjugation applications .

Aplicaciones Científicas De Investigación

Biotin-PEG3-Azide has a wide range of applications in scientific research:

Chemistry: It is used in click chemistry to label and modify molecules with high specificity and efficiency

Biology: The compound is employed in biotinylation reactions to label proteins, nucleic acids, and other biomolecules for detection and purification

Medicine: In medical research, this compound is used to develop diagnostic assays and targeted drug delivery systems

Industry: The compound is utilized in the production of bioconjugates for various industrial applications, including the development of biosensors and bioassays

Comparación Con Compuestos Similares

Biotin-PEG3-Azide is unique due to its combination of biotin, PEG spacer, and azide group, which provides enhanced solubility and stability. Similar compounds include:

Biotin-PEG4-Alkyne: Contains an alkyne group instead of an azide group, used for similar click chemistry applications.

Biotin-PEG3-Alkyne: Similar to this compound but with an alkyne group, used in CuAAC reactions.

Biotin-PEG5-Azide: Contains a longer PEG spacer, providing increased solubility and flexibility.

These compounds share similar applications but differ in their specific functional groups and spacer lengths, which can affect their solubility, reactivity, and suitability for different applications.

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N6O5S/c19-24-21-6-8-28-10-12-29-11-9-27-7-5-20-16(25)4-2-1-3-15-17-14(13-30-15)22-18(26)23-17/h14-15,17H,1-13H2,(H,20,25)(H2,22,23,26)/t14-,15-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFOOMQCYIGZBE-ZOBUZTSGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N6O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2S,3aR,5R,6R,6aR)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid](/img/structure/B606065.png)

![1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B606066.png)